molecular formula C25H21N3O5 B11283569 N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11283569
M. Wt: 443.5 g/mol
InChI Key: ATEXHWKUWIGGKM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a furan ring, a benzofuro[3,2-d]pyrimidine core, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.

    Attachment of the Furan Ring: The furan ring is introduced through a Friedel-Crafts alkylation reaction, where furan is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzofuro[3,2-d]pyrimidine core, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated derivatives of the benzofuro[3,2-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable subject for synthetic organic chemistry research.

Biology

Biologically, N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is investigated for its potential as a therapeutic agent. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is explored for its potential pharmacological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(4-chlorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

Compared to similar compounds, N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide may exhibit unique properties due to the presence of the ethyl group on the phenyl ring. This substitution can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from its analogs.

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O5/c1-2-16-9-11-17(12-10-16)26-21(29)15-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3,(H,26,29)

InChI Key

ATEXHWKUWIGGKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53

Origin of Product

United States

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